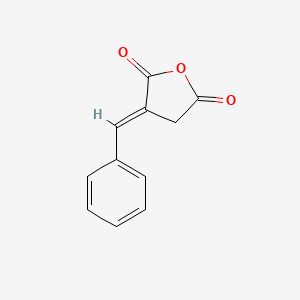
(E)-benzylidenesuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Benzylidenedihydrofuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a benzylidene group attached to a dihydrofuran-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidenedihydrofuran-2,5-dione typically involves the condensation of benzaldehyde with dihydrofuran-2,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of (E)-3-Benzylidenedihydrofuran-2,5-dione.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Benzylidenedihydrofuran-2,5-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Benzylidenedihydrofuran-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(E)-3-Benzylidenedihydrofuran-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-Benzylidenedihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidenedihydrofuran-2,5-dione: A similar compound without the (E)-configuration.
Benzylidene derivatives: Other compounds with benzylidene groups attached to different core structures.
Furan derivatives: Compounds with furan rings and various substituents.
Uniqueness
(E)-3-Benzylidenedihydrofuran-2,5-dione is unique due to its specific (E)-configuration, which can influence its reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its (Z)-isomer or other similar compounds.
Properties
CAS No. |
46324-06-5 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3E)-3-benzylideneoxolane-2,5-dione |
InChI |
InChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |
InChI Key |
WHRPHGQMEZWMNF-RMKNXTFCSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)OC1=O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















